4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile
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Overview
Description
The compound “4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile” is a chemical compound with the CAS Number: 860649-99-6 . It has a molecular weight of 351.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” is a solid . It has a molecular weight of 351.15 . The InChI code for the compound is 1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3 , which provides information about its molecular structure.Scientific Research Applications
Biodegradation of Environmental Contaminants
Polycyclic aromatic hydrocarbons (PAHs) are environmental contaminants with detrimental biological effects. Microbial degradation is a major process for their breakdown, leading to less complex metabolites. This research highlights the importance of understanding chemical structures in environmental biodegradation processes and developing bioremediation strategies (Haritash & Kaushik, 2009).
Heterocyclic Compounds in Medicinal Chemistry
The review of triazine scaffold-bearing compounds underlines the significance of heterocyclic structures, including pyrimidines, in developing drugs with a wide spectrum of biological activities. This points to the potential medicinal applications of compounds with pyrimidinyl groups (Verma, Sinha, & Bansal, 2019).
Catalytic Synthesis for Industrial Applications
The synthesis of polyoxymethylene dimethyl ethers (OMEs) involves catalysis in producing oxygenated fuels, highlighting the industrial applications of catalytic processes in manufacturing environmentally friendly fuels. This research area explores the role of catalysts in simplifying production processes and improving efficiency (Baranowski, Bahmanpour, & Kröcher, 2017).
Supramolecular Chemistry for Nanotechnology
Benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrate the utility of aromatic compounds in nanotechnology and polymer processing through their self-assembly into nanometer-sized structures. This showcases the application of aromatic compounds in designing materials with advanced functionalities (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKDCHEALWYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OC2=CC=C(C=C2)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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